

# understanding the physicochemical properties of Vanitiolide

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## Compound of Interest

Compound Name: Vanitiolide

Cat. No.: B1662213

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## An In-depth Technical Guide to the Physicochemical Properties of **Vanitiolide**

This technical guide provides a comprehensive overview of the known physicochemical properties of **Vanitiolide**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research. This document summarizes key quantitative data, discusses the nature of the available data, and provides generalized experimental contexts.

## Core Physicochemical Properties of **Vanitiolide**

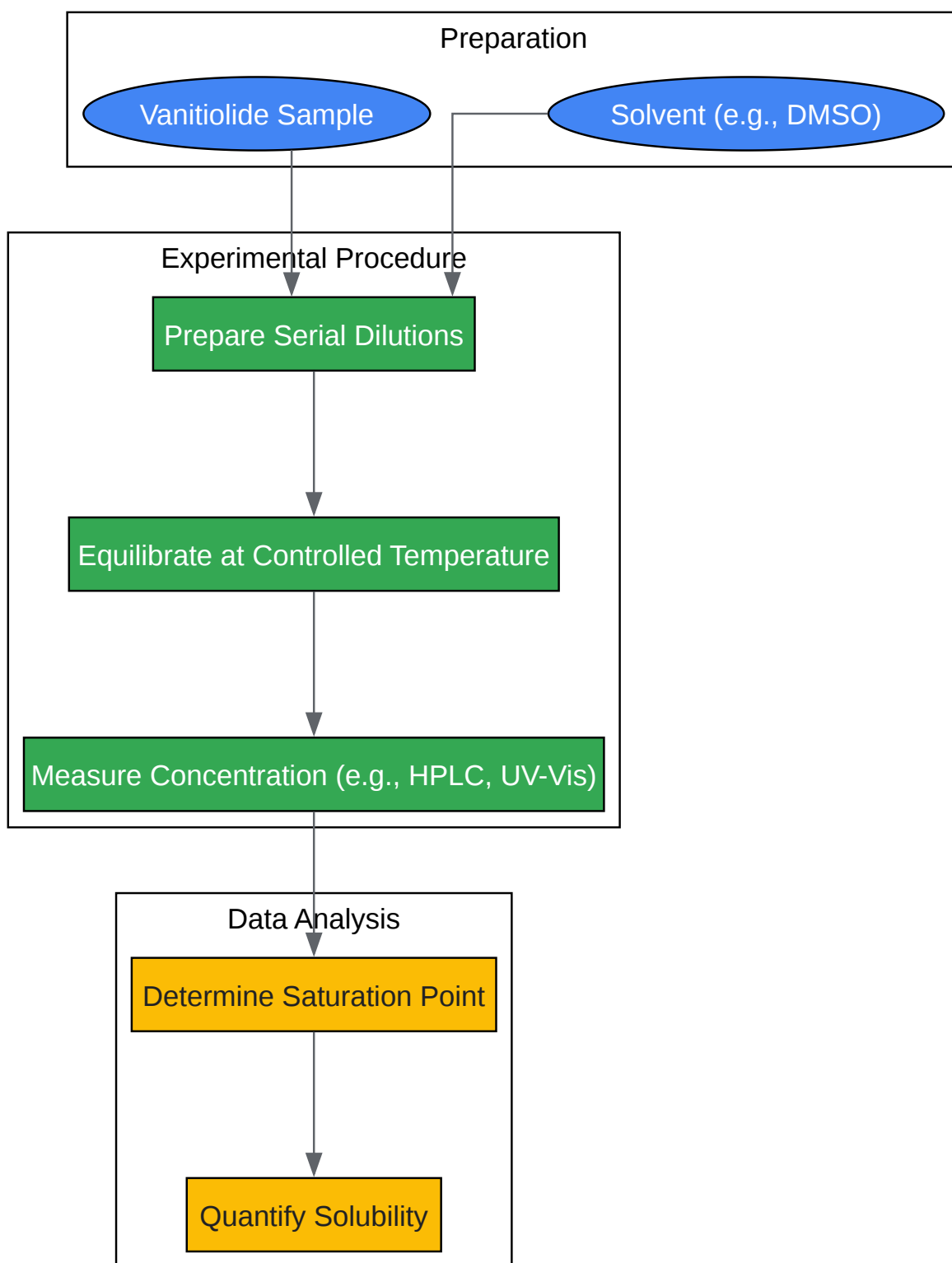
**Vanitiolide**, with the CAS number 17692-71-6, is a chemical compound with therapeutic interest as a choleric agent[1][2]. A summary of its fundamental physicochemical properties is presented in Table 1. It is critical to note that several of these properties are predicted from computational models rather than determined through direct experimental measurement.

Property	Value	Data Type
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>3</sub> S	
Molecular Weight	253.32 g/mol	Computed[1][2][3]
IUPAC Name	(4-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethanethione	
Boiling Point	411.3 ± 55.0 °C	Predicted
Density	1.293 ± 0.06 g/cm <sup>3</sup>	Predicted
pKa	9.25 ± 0.31	Predicted
Solubility	Soluble in DMSO	Experimental

## Experimental Protocols and Data Context

Detailed experimental protocols for the determination of **Vanitilide**'s physicochemical properties are not readily available in the public domain. The majority of the quantitative data, particularly for boiling point, density, and pKa, are derived from in silico predictions. While these predictions are valuable for initial assessments, they should be confirmed by empirical testing for rigorous drug development and research applications.

A general workflow for the experimental determination of a key parameter like solubility is outlined below.



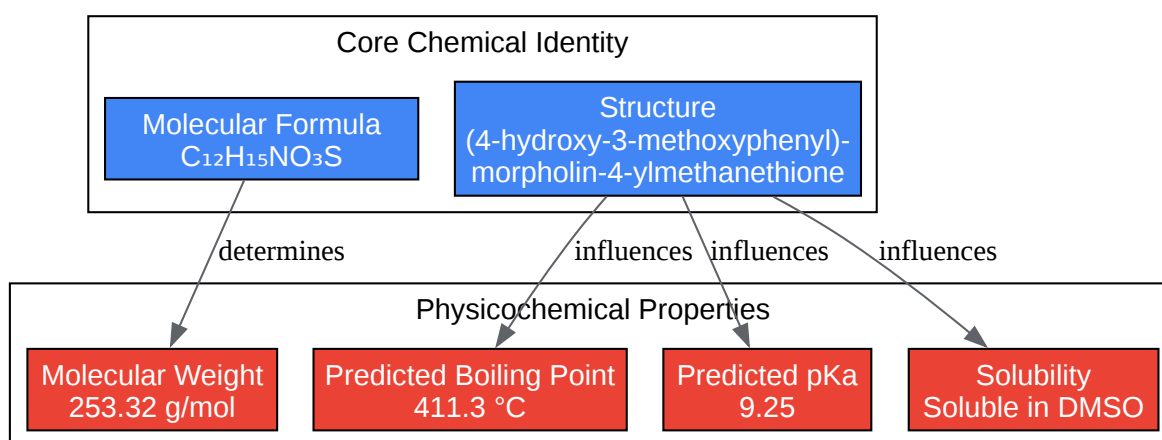
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Caption: Generalized workflow for the experimental determination of solubility.

## Signaling Pathways

Current literature available through public databases does not delineate specific signaling pathways that are directly modulated by **Vanitiolide**. Its classification as a cholericetic suggests a mechanism of action related to bile secretion and flow, which may involve various hepatic transport systems and signaling molecules, but detailed pathways have not been elucidated.

The logical relationship of **Vanitiolide**'s known properties can be visualized as follows, stemming from its core chemical structure.



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Caption: Relationship between **Vanitiolide**'s core identity and its properties.

## Conclusion

**Vanitiolide** is a compound with defined molecular structure and several predicted physicochemical properties. The lack of extensive experimental data highlights an opportunity for further research to validate the computational predictions and to elucidate the biological mechanisms and signaling pathways associated with its cholericetic activity. Such studies are essential for the comprehensive understanding and potential therapeutic application of **Vanitiolide**.

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## References

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- 3. Vanitiolide | C<sub>12</sub>H<sub>15</sub>NO<sub>3</sub>S | CID 72146 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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